molecular formula C20H16N4O B1583223 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 53316-57-7

6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B1583223
CAS RN: 53316-57-7
M. Wt: 328.4 g/mol
InChI Key: PRYBIJAJECYWEP-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound . It’s a part of the dihydropyrano[2,3-c]pyrazole class of compounds, which are known for their wide applications in medicinal and pharmaceutical chemistry .


Synthesis Analysis

This compound can be synthesized through a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . The reaction can be catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H), which has been evaluated as a new-generation solid catalyst with outstanding activity .


Chemical Reactions Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Heterocyclic Synthesis

The compound is utilized in the synthesis of pyrano[2,3-c]pyrazole derivatives, exploring its reactive nitrile in heterocyclic synthesis. This contributes to the development of new azole and azine derivatives with potential applications in medicinal chemistry (Fadda et al., 2012).

Catalysis and Synthesis Methods

It is used in multi-component synthesis reactions. For example, its derivatives are synthesized using trichloroacetic acid or ceric sulfate as catalysts, highlighting efficient procedures for creating structurally diverse compounds (Karimi-Jaberi et al., 2013).

Corrosion Inhibition

Some derivatives of this compound have been studied for their effectiveness in inhibiting corrosion of mild steel in HCl solution. This includes both experimental and theoretical (DFT) studies, showing their potential as corrosion inhibitors (Yadav et al., 2016).

Synthetic Organic Chemistry

This compound serves as a building block in synthetic organic chemistry, particularly for developing biologically significant heterocyclic compounds. Its role in facilitating the synthesis of various heterocycles is crucial (Patel, 2017).

Antimicrobial Agents

Derivatives of this compound have been synthesized and evaluated as antimicrobial agents. The synthesis process involves creating novel classes of heterocyclic compounds, indicating its significance in drug discovery and pharmaceutical research (El-ziaty et al., 2016).

Green Chemistry

Its derivatives are synthesized using environmentally friendly methods, such as catalyst-free conditions in aqueous media. This aligns with the principles of green chemistry, emphasizing sustainability in chemical synthesis (Shinde et al., 2008).

Biological Activities

The compound is instrumental in synthesizing derivatives with varied biological activities, including antimicrobial, antioxidative, and antiproliferative properties. This underlines its utility in developing compounds with potential therapeutic applications (Ali et al., 2021).

Antitumor and Antimicrobial Applications

Synthesis of pyrazolo-N-glycoside and pyrazolopyranopyrimidine C-glycoside derivatives from this compound has shown promising antitumor and antimicrobial properties. This indicates its relevance in the development of new chemotherapeutic agents (Hafez & El-Gazzar, 2015).

Photophysical Studies

The compound's photophysical properties have been investigated, including absorption and fluorescence behavior in various solvents. This kind of study is important for applications in materials science and optoelectronics (Kumari et al., 2016).

properties

IUPAC Name

6-amino-3-methyl-1,4-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-13-17-18(14-8-4-2-5-9-14)16(12-21)19(22)25-20(17)24(23-13)15-10-6-3-7-11-15/h2-11,18H,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYBIJAJECYWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316057
Record name 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

CAS RN

53316-57-7
Record name 53316-57-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of benzaldehyde (290 μL, 2.87 mmol), malononitrile (190 mg, 2.87 mmol) and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (500 mg, 2.87 mmol) in anhydrous DCM (60 mL) was added anhydrous Na2SO4 (407 mg, 2.87 mmol) and ethylhydrocupreine hydrochloride (46 mg, 0.122 mmol). The reaction mixture was stirred at room temperature (25 h). After filtration and washing with DCM, the solvent was removed under reduced pressure. The crude mixture was subjected to flash column chromatography over silica gel (hexanes:ethyl acetate; 1:1) to give 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (270 mg, 0.822 mmol, 29%) as white solid. 1H-NMR (400 MHz) CDCl3: 7.69-7.66 (d, 2H), 7.50-7.46 (t, 2H), 7.39-7.26 (m, 6H), 4.68 (s, 1H), 4.67 (s, 2H), 1.91 (s, 3H), 13C-NMR (100 MHz) CDCl3: 158.1, 146.4, 143.8, 141.9, 137.5, 129.2, 128.8, 127.8, 127.5, 126.7, 121.2, 119.0, 98.3, 64.0, 37.4, 12.8; LC/MS-MS: 329.1→263.1 m/z; GS1 and GS2 at 30, DP=56, CE=31, CXP=18, tR=4.18 min.
Quantity
290 μL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
407 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
H Pejman, N Hazeri, M Fatahpour, HF Niya - Rev. Roum. Chim, 2019 - academia.edu
Heterocyclic skeleton, specially functionalized heterocycles exist in many important compounds with unique biological activities. They occupy a vast scope in the drug discovery process…
Number of citations: 5 www.academia.edu
Z Karimi-Jaberi, MMR Shams… - Acta Chim. Slov, 2013 - acta-arhiv.chem-soc.si
Two efficient and convenient procedures for the synthesis of 6-amino-3-methyl-1, 4-diphenyl-1, 4-dihydropyrano [2, 3-c] pyrazole-5-carbonitrile derivatives based on four-component …
Number of citations: 26 acta-arhiv.chem-soc.si
AA Fadda, A El-Mekabaty, KM Elattar - Synthetic Communications, 2013 - Taylor & Francis
This review highlights the methods used for the synthesis of enaminonitriles of pyrano[2,3-c]pyrazole compounds. Their reactivity and synthetic importance were investigated. In this …
Number of citations: 49 www.tandfonline.com
Z Vafajoo, N Hazeri, MT Maghsoodlou, H Veisi - Chinese Chemical Letters, 2015 - Elsevier
An efficient and convenient synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives is described, using the electrogenerated anion of ethanol as the base in the presence of sodium …
Number of citations: 29 www.sciencedirect.com
S Hashemi-Uderji, M Abdollahi-Alibeik - Journal of the Iranian Chemical …, 2018 - Springer
A three-component process for the one-pot synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles by the reaction of aldehydes, 3-methyl-1-phenyl-…
Number of citations: 2 link.springer.com
HT Nguyen, MNH Truong, TV Le, NT Vo… - ACS …, 2022 - ACS Publications
We report a new pathway to synthesize pyrano[2,3-c]pyrazoles and their binding mode to p38 MAP kinase. Pyrano[2,3-c]pyrazole derivatives have been prepared through a four-…
Number of citations: 12 pubs.acs.org
S Ghorbani, D Habibi, S Heydari - Journal of Molecular Structure, 2022 - Elsevier
A magnetic supported phenylazophenylenediamine-based La-complex (PhAzLa = Fe 3 O 4 @SiO 2 @ CPTES@PhAzPhDA@La) was designed, synthesized, characterized with …
Number of citations: 2 www.sciencedirect.com
M Zainali, MA Amrollahi - Rev. Roum. Chim, 2018 - revroum.lew.ro
This report provides a description of an efficient and simple procedure for the synthesis of pyrano [2, 3-c] pyrazole derivatives via a one-pot three-component reaction of arylmethylidene …
Number of citations: 4 revroum.lew.ro
F Sameri, A Mobinikhaledi, MA Bodaghifard - Silicon, 2021 - Springer
The core/shell CaO@SiO 2 -SO 3 H nanoparticles were prepared by stabilizing of sulfonic acid on the surface of silica-coated CaO nanoparticles. The structure of CaO@SiO 2 -SO 3 H …
Number of citations: 14 link.springer.com
TE Ali, MA Assiri, HM El-Shaaer… - Synthetic …, 2021 - Taylor & Francis
New 1,2-azaphosphole, 1,3,2-diazaphosphinine, and phosphonate derivatives containing pyrano[2,3-c]pyrazole moiety were achieved. The synthetic pathways depended on the …
Number of citations: 12 www.tandfonline.com

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